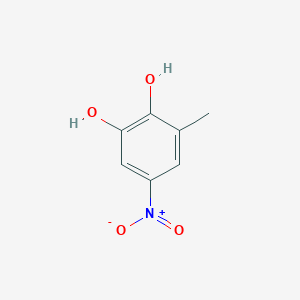
3-Methyl-5-nitrocatechol
Overview
Description
3-Methyl-5-nitrocatechol is a chemical compound with the molecular formula C7H7NO4. It belongs to the catechol family and contains a methyl group at position 3 and a nitro group at position 5 on the benzene ring. The compound is yellow-colored and plays a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA) and their optical properties .
Synthesis Analysis
-
Direct Oxidation and Conjugated Addition (Nonradical Mechanism)
-
Oxidative Aromatic Nitration (Electrophilic)
Physical And Chemical Properties Analysis
Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
Gas-Phase Photolysis and OH Radical Kinetics : Research by Roman et al. (2022) delved into the gas-phase reaction rate coefficients for nitrocatechols, including 5-methyl-3-nitrocatechol, under simulated atmospheric conditions. This study suggests that photolysis could be a primary degradation process for these compounds in the atmosphere, highlighting their potential environmental impact (Roman, Arsene, Bejan, & Olariu, 2022).
Aqueous-Phase Formation in the Atmosphere : Vidović et al. (2018) examined the role of HNO2 in the dark transformation of 3-methylcatechol, leading to the formation of 3-methyl-5-nitrocatechol and other compounds under atmospheric conditions. Their findings indicate significant pathways of nitration, especially in polluted environments with high NOx concentrations (Vidović, Lašič Jurković, Šala, Kroflič, & Grgić, 2018).
Biodegradation and Environmental Cleanup
- Degradation in Microbial Pathways : Haigler, Suen, and Spain (1996) studied the enzyme MNC monooxygenase from Burkholderia sp., which catalyzes the removal of the nitro group from 4-Methyl-5-nitrocatechol, a related compound. This research contributes to understanding the microbial degradation of nitroaromatic compounds, which is essential for bioremediation strategies (Haigler, Suen, & Spain, 1996).
Aqueous-Phase Reactions and Brown Carbon Formation
- Aqueous-Phase Brown Carbon Formation : A study by Vidović et al. (2020) investigated the formation of brown carbon from 3-methylcatechol under sunlight, leading to the formation of 3-methyl-5-nitrocatechol. This study offers insights into secondary organic aerosol formation and its role in light absorption in the atmosphere (Vidović, Kroflič, Šala, & Grgić, 2020).
Synthesis and Characterization
Gas-Phase IR Cross-Sections and Structure Data : Roman et al. (2021) conducted a study on the gas-phase IR absorption cross sections and X-ray diffraction analysis for nitrocatechols, including 5-methyl-3-nitrocatechol. This research is pivotal in understanding the structural properties of nitrocatechols in different phases, which is crucial for various scientific applications (Roman, Roman, Arsene, Bejan, & Olariu, 2021).
Synthesis and Characterization of Complexes : Kulaç et al. (2007) explored the synthesis and characterization of novel phthalocyanines substituted with 4-nitro-2-(octyloxy)phenoxy, derived from a nitrocatechol compound. This study contributes to the development of new materials with potential applications in areas like photovoltaics and sensors (Kulaç, Bulut, Altındal, Özkaya, Salih, & Bekaroğlu, 2007).
properties
IUPAC Name |
3-methyl-5-nitrobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDSEMYVKHLPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitrocatechol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-methyl-5-nitrocatechol formed in the atmosphere?
A: 3-methyl-5-nitrocatechol is a secondary organic aerosol (SOA) formed through the oxidation of volatile organic compounds (VOCs) released during biomass burning. [, ] One identified precursor is m-cresol, a significant emission from burning biomass. [] Atmospheric studies suggest 3M5NC forms through the aqueous-phase electrophilic substitution of 3-methylcatechol with nitronium ion (NO2+). [] This reaction is favored under specific pH conditions found in atmospheric water droplets. []
Q2: Does the presence of sunlight affect the formation of 3-methyl-5-nitrocatechol?
A: Yes, sunlight plays a role in the aqueous-phase formation of 3-methyl-5-nitrocatechol. Research shows that while 3-methylcatechol degrades faster in sunlight compared to dark conditions, the yield of 3M5NC is significantly higher in the dark. [] This suggests that while sunlight accelerates the degradation of the precursor, it might lead to different reaction pathways resulting in a lower yield of 3M5NC.
Q3: Why is 3-methyl-5-nitrocatechol considered a significant atmospheric component?
A: 3-methyl-5-nitrocatechol is a significant component of brown carbon, a type of organic aerosol that absorbs sunlight. [, ] This absorption influences the Earth's radiative balance and contributes to climate forcing. Additionally, the presence of nitro groups in 3M5NC may lead to further atmospheric reactions and contribute to the formation of other aerosol components.
Q4: How is 3-methyl-5-nitrocatechol identified and quantified in atmospheric samples?
A: 3-methyl-5-nitrocatechol and its isomer 3-methyl-4-nitrocatechol can be detected and differentiated from other isomers using liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/(-)ESI-MS/MS). [] This method allows for the accurate identification and quantification of 3M5NC in complex environmental samples.
Q5: Are there any alternative formation pathways for 3-methyl-5-nitrocatechol in the atmosphere?
A: While electrophilic substitution of 3-methylcatechol with NO2+ is a likely pathway, research suggests other mechanisms might be involved. [] For example, HNO2 plays a crucial role in the dark transformation of 3-methylcatechol, potentially through a non-radical pathway involving oxidation and conjugated addition reactions. [] Further research is needed to fully elucidate the contribution of different pathways to the formation of 3M5NC in various atmospheric conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




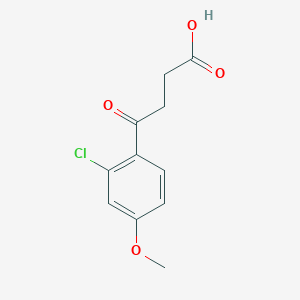
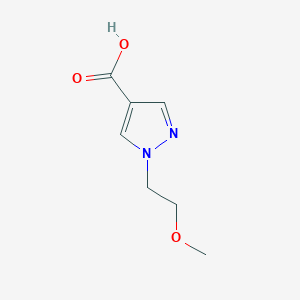

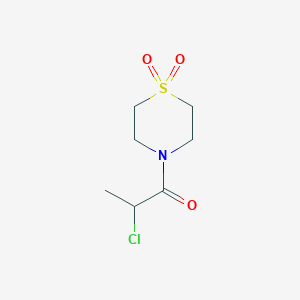
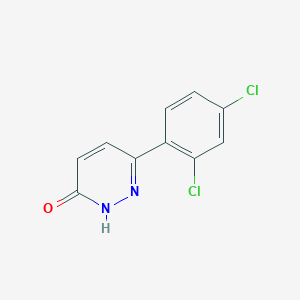
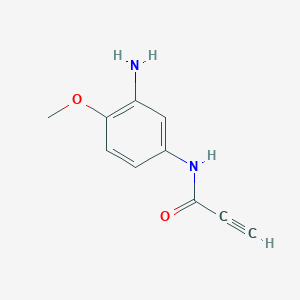
![N-[3-(methylamino)propyl]cyclobutanecarboxamide](/img/structure/B1418979.png)
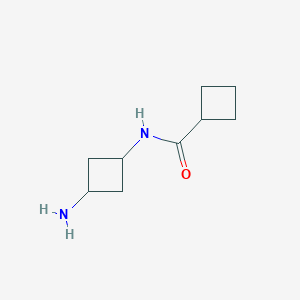

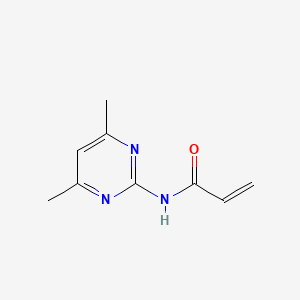
![Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate](/img/structure/B1418983.png)
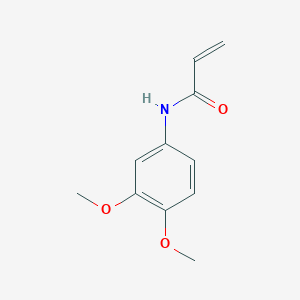
![N-[(4-Chloro-2-pyridinyl)carbonyl]alanine](/img/structure/B1418989.png)